molecular formula C20H20FN3O B246151 3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole

3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole

Cat. No. B246151
M. Wt: 337.4 g/mol
InChI Key: AANVFKQNEKJSJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole, also known as FUB-PB-22, is a synthetic cannabinoid that has been used in scientific research. It was first synthesized in 2012 by Pfizer Inc. as part of their research into the development of new therapeutic drugs. FUB-PB-22 is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis.

Mechanism of Action

3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole acts as an agonist of the CB1 receptor, which is found primarily in the central nervous system. When 3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This results in the psychoactive effects associated with cannabis use.
Biochemical and Physiological Effects:
3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to have effects on memory and learning, as well as on mood and behavior.

Advantages and Limitations for Lab Experiments

The advantages of using 3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole in scientific research include its high potency and selectivity for the CB1 receptor. This makes it useful for studying the mechanisms of action of synthetic cannabinoids and their potential therapeutic applications. However, the use of 3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole in lab experiments is limited by its high toxicity and potential for abuse. It is important to use caution and follow appropriate safety protocols when working with 3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole.

Future Directions

There are many potential future directions for research on 3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole and other synthetic cannabinoids. These include the development of new therapeutic drugs that target the CB1 receptor, the study of the long-term effects of synthetic cannabinoid use, and the development of new analytical methods for detecting synthetic cannabinoids in biological samples. Additionally, research could focus on the potential use of synthetic cannabinoids in the treatment of various medical conditions, such as chronic pain and nausea.

Synthesis Methods

The synthesis of 3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole involves a multi-step process that begins with the reaction of 4-fluorobenzoyl chloride with piperazine. The resulting intermediate is then reacted with indole-3-carboxaldehyde to form the final product. The synthesis of 3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole is complex and requires specialized equipment and expertise.

Scientific Research Applications

3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole has been used in scientific research to study the effects of synthetic cannabinoids on the CB1 receptor. It has been shown to have high affinity for the CB1 receptor and to be a potent agonist. This makes it useful in the study of the mechanisms of action of synthetic cannabinoids and their potential therapeutic applications.

properties

Molecular Formula

C20H20FN3O

Molecular Weight

337.4 g/mol

IUPAC Name

(4-fluorophenyl)-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H20FN3O/c21-17-7-5-15(6-8-17)20(25)24-11-9-23(10-12-24)14-16-13-22-19-4-2-1-3-18(16)19/h1-8,13,22H,9-12,14H2

InChI Key

AANVFKQNEKJSJD-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F

Canonical SMILES

C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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